molecular formula C25H29NO6 B6353366 Fmoc-D-Asp(OMpe)-OH CAS No. 1926162-97-1

Fmoc-D-Asp(OMpe)-OH

Cat. No.: B6353366
CAS No.: 1926162-97-1
M. Wt: 439.5 g/mol
InChI Key: SYGKUYKLHYQKPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-D-Asp(OMpe)-OH: is a derivative of aspartic acid, modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and a methyl ester group. This compound is commonly used in peptide synthesis due to its ability to protect the amino group during the coupling reactions, allowing for the selective deprotection and subsequent reactions.

Mechanism of Action

Target of Action

Fmoc-D-Asp(OMpe)-OH, also known as 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-methylpentan-3-yloxy)-4-oxobutanoic acid, is primarily used in the synthesis of peptides . The primary targets of this compound are the peptide chains that are being synthesized. It plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein .

Mode of Action

The compound works by protecting the amino group of the aspartic acid during peptide synthesis . The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group is a protective group used in solid-phase peptide synthesis. It prevents unwanted side reactions that could disrupt the formation of the peptide chain . Once the peptide synthesis is complete, the Fmoc group can be removed to reveal the aspartic acid as part of the peptide chain .

Biochemical Pathways

The compound is involved in the biochemical pathway of peptide synthesis . It affects the pathway by ensuring the correct sequence of amino acids in the peptide chain. The use of this compound allows for the precise assembly of amino acids, which is crucial for the function of the resulting peptide or protein .

Pharmacokinetics

It’s worth noting that the compound is soluble in dmf (dimethylformamide), which is commonly used as a solvent in peptide synthesis .

Result of Action

The result of the action of this compound is the successful synthesis of peptides with the correct sequence of amino acids . This is crucial in both research and industrial settings, where peptides are synthesized for a variety of purposes, including the development of new drugs .

Action Environment

The action of this compound is influenced by the conditions of the peptide synthesis process. Factors such as temperature, solvent used, and the presence of other reagents can all impact the efficacy of the compound . It’s also worth noting that the compound should be stored below +30°C to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Asp(OMpe)-OH typically involves the protection of the amino group of D-aspartic acid with the 9-fluorenylmethyloxycarbonyl group. This is followed by the esterification of the carboxyl group with a methyl ester. The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM), along with coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of peptides and their derivatives by anchoring the starting material to a solid resin and performing sequential deprotection and coupling reactions .

Chemical Reactions Analysis

Types of Reactions: Fmoc-D-Asp(OMpe)-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Deprotection: Free amino group.

    Coupling: Peptide bonds with other amino acids.

    Hydrolysis: Free carboxylic acid.

Scientific Research Applications

Chemistry: Fmoc-D-Asp(OMpe)-OH is widely used in the synthesis of peptides and peptidomimetics. Its ability to protect the amino group during synthesis allows for the selective formation of peptide bonds .

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also employed in the development of peptide-based inhibitors and therapeutics .

Medicine: this compound is utilized in the design and synthesis of peptide drugs. Its stability and ease of deprotection make it a valuable tool in medicinal chemistry .

Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs and other bioactive peptides. Its compatibility with SPPS techniques makes it suitable for industrial applications .

Comparison with Similar Compounds

    Fmoc-D-Asp(OMe)-OH: Similar to Fmoc-D-Asp(OMpe)-OH but with a different ester group.

    Fmoc-D-Asp(OtBu)-OH: Contains a tert-butyl ester group instead of a methyl ester.

    Fmoc-D-Asp(OBzl)-OH: Contains a benzyl ester group.

Uniqueness: this compound is unique due to its specific ester group, which can influence the solubility and reactivity of the compound. The choice of ester group can affect the overall properties of the peptide being synthesized, making this compound a valuable tool for specific applications .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-methylpentan-3-yloxy)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO6/c1-4-25(3,5-2)32-22(27)14-21(23(28)29)26-24(30)31-15-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,20-21H,4-5,14-15H2,1-3H3,(H,26,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYGKUYKLHYQKPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CC)OC(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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